4-Fluorophenylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZBVVPYTDHTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216106 | |

| Record name | Urea, 1-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-30-3 | |

| Record name | N-(4-Fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorophenylurea: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenylurea is a halogenated aromatic urea derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, characterized by a urea functional group attached to a fluorinated phenyl ring, impart unique physicochemical properties that make it a valuable building block in the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Bonding

This compound possesses a well-defined molecular architecture that dictates its reactivity and intermolecular interactions. A thorough understanding of its structure is paramount for predicting its behavior in chemical and biological systems.

Connectivity and Conformation

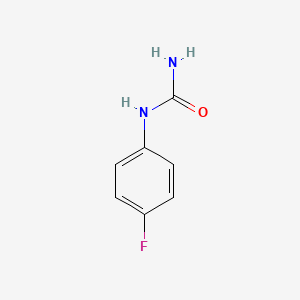

The molecule consists of a phenyl ring substituted with a fluorine atom at the para position (position 4), and a urea group (-NH-CO-NH₂) attached to the phenyl ring at position 1. The presence of the urea moiety allows for the formation of strong hydrogen bonds, both as a donor (from the -NH and -NH₂ groups) and as an acceptor (at the carbonyl oxygen).

Figure 1: 2D Chemical Structure of this compound.

Key Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 178-180 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

| Predicted pKa | 13.98 ± 0.70 | [2] |

| Predicted XlogP | 1.0 | [3] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the urea group.

-

Aromatic Protons (Ar-H): The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). Due to the fluorine substitution, the protons ortho and meta to the fluorine will experience through-space and through-bond coupling with the ¹⁹F nucleus, leading to further splitting of the signals.

-

Amine Protons (-NH- and -NH₂): The protons on the nitrogen atoms will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The -NH proton attached to the phenyl ring is expected to be more deshielded than the -NH₂ protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom attached to the fluorine (C4) will show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituent.

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the urea group will appear as a singlet in the downfield region of the spectrum, typically around δ 155-160 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups.[5]

-

N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups will appear as a broad band in the region of 3200-3500 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretching vibration of the urea group will be observed around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): The N-H bending vibration will appear in the region of 1550-1620 cm⁻¹.

-

C-F Stretching: The C-F stretching vibration of the fluorinated phenyl ring will give a strong absorption band in the range of 1100-1250 cm⁻¹.

-

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 154. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for phenylureas include cleavage of the C-N bond and the urea group.[6]

Synthesis and Reactivity

This compound can be synthesized through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scale of the reaction.

Synthesis from 4-Fluoroaniline and an Isocyanate Source

A common and efficient method for the synthesis of N-substituted ureas is the reaction of an amine with an isocyanate.[7]

Figure 2: Synthesis of this compound from 4-Fluorophenyl Isocyanate.

Experimental Protocol: Synthesis from 4-Fluorophenyl Isocyanate and Ammonia

This protocol describes a general procedure for the synthesis of this compound.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluorophenyl isocyanate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Ammonia: Cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with vigorous stirring.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the product, which is often a solid, may precipitate out of the solution. The solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis from 4-Fluoroaniline and Urea

An alternative method involves the reaction of 4-fluoroaniline with urea, typically in the presence of an acid catalyst. This method avoids the use of highly reactive isocyanates.[8]

Reactivity

-

Hydrolysis: Phenylureas can undergo hydrolysis under acidic or basic conditions to yield the corresponding aniline and carbamic acid, which further decomposes to ammonia and carbon dioxide. The rate of hydrolysis of this compound has been studied under acidic conditions.[9][10]

-

Thermal Decomposition: The thermal decomposition of phenylureas typically proceeds via a four-center pericyclic reaction to yield an isocyanate and an amine.[11][12][13][14][15] For this compound, this would result in the formation of 4-fluorophenyl isocyanate and ammonia.

-

Electrophilic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the urea group acting as an activating, ortho-, para-directing group.

Applications in Drug Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry, most notably in the design of kinase inhibitors for cancer therapy.[16]

Kinase Inhibition

The urea linkage is a key structural feature that enables these molecules to act as "hinge-binders" in the ATP-binding pocket of various kinases. The two N-H groups of the urea can form crucial hydrogen bonds with the backbone of the kinase hinge region, a highly conserved structural element.

Figure 3: Hydrogen bonding interactions of the urea moiety in a kinase active site.

Sorafenib: A Case Study

Sorafenib (Nexavar®) is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[17] It contains a central N,N'-diaryl urea core where one of the aryl groups is a 4-chloro-3-(trifluoromethyl)phenyl group and the other is a substituted phenyl ring. The urea moiety in sorafenib is critical for its inhibitory activity, as it forms two key hydrogen bonds with the hinge region of the targeted kinases, such as VEGFR and Raf kinases.[16][18][19][20] The this compound scaffold serves as a foundational element in the design of such potent kinase inhibitors.

The fluorine atom in this compound can also play a significant role in modulating the drug-like properties of a molecule. The introduction of fluorine can:

-

Increase Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to a longer half-life.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as dipole-dipole interactions or orthogonal multipolar interactions.

-

Improve Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine.

Conclusion

This compound is a versatile chemical entity with a rich chemistry and significant applications, particularly in the realm of drug discovery. Its well-defined structure, characterized by the hydrogen-bonding capabilities of the urea group and the modulatory effects of the fluorine atom, makes it an attractive building block for the design of potent and selective enzyme inhibitors. The success of sorafenib and other urea-containing kinase inhibitors underscores the importance of this scaffold in modern medicinal chemistry. A thorough understanding of the chemical properties and reactivity of this compound is essential for researchers and scientists aiming to leverage its potential in the development of novel therapeutics and advanced materials.

References

-

Honorien, K., et al. (2022). Theoretical Study of The Thermal Decomposition of Urea Derivatives. Scribd. [Link]

-

Honorien, K., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications. [Link]

-

Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]

-

Parravicini, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

- Jagessar, R. C. (1973). Acid Hydrolysis of Phenylurea, this compound, and 3-Methylphenylurea. RSC Publishing.

-

Jagessar, R. C. (1973). Acid hydrolysis of phenylurea, this compound, and 3-methylphenylurea. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Eindhoven University of Technology research portal. [Link]

-

Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]

- Patel, H. D., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

-

SpectraBase. (n.d.). This compound. SpectraBase. [Link]

-

Im, Y. J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. National Institutes of Health. [Link]

-

Wang, Y., et al. (2016). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. PMC. [Link]

- Sharma, V., et al. (n.d.).

-

El-Behery, M., et al. (2023). Representative binding modes of sorafenib (A,B) and compound 7 (C,D) inside the active site of VEGFR2 (PDB code: 4asd) protein through 2D and 3D molecular docking simulations. ResearchGate. [Link]

- Sharma, V., et al. (n.d.).

-

PubChemLite. (n.d.). This compound (C7H7FN2O). PubChemLite. [Link]

-

PubChem. (n.d.). Sorafenib. PubChem. [Link]

-

Zhang, L., et al. (2008). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. PMC. [Link]

-

Delfourne, E., et al. (2016). Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[11][12][16]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844). PubMed. [Link]

-

Materials Project. (n.d.). Urea (mp-1001601). Materials Project. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

-

Cambridge Crystallographic Data Centre. (2018). CCDC 1586115: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]

- Hornback, J. M. (2006). Basic 1H- and 13C-NMR Spectroscopy.

-

Kumar, S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. [Link]

- Li, J., et al. (2024).

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

-

Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Sharma, S., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. [Link]

-

Gallou, I., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. ResearchGate. [Link]

-

Cambridge Crystallographic Data Centre. (2017). CCDC 1562029: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO. ResearchGate. [Link]

-

Radi, M., et al. (2015). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

-

Erdogdu, Y., et al. (2013). FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. ResearchGate. [Link]

-

LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. [Link]

- Google Patents. (n.d.). Process for the synthesis of urea.

- Hesse, M., et al. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Thieme.

-

Al-Suhaimi, K. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]

-

Wang, T. L., et al. (2022). Regulation of proton partitioning in kinase-activating acute myeloid leukemia and its therapeutic implication. National Institutes of Health. [Link]

-

Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Universität Halle. [Link]

Sources

- 1. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H7FN2O | CID 12612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 9. Acid hydrolysis of phenylurea, this compound, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Acid hydrolysis of phenylurea, this compound, and 3-methylphenylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. research.utwente.nl [research.utwente.nl]

- 15. researchgate.net [researchgate.net]

- 16. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of 4-Fluorophenylurea

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenylurea

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The this compound molecule (CAS: 659-30-3) stands as a prime example of a versatile intermediate, pivotal for its applications in pharmaceuticals, agrochemicals, and polymer chemistry.[1][2] The presence of the fluorine atom significantly enhances biological activity, metabolic stability, and binding affinity, making this compound a valuable building block for developing novel anti-cancer agents, herbicides, and high-performance materials.[1][2]

This guide provides a comprehensive, field-proven overview of the synthesis and rigorous characterization of this compound. It moves beyond simple procedural lists to delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them based on a sound understanding of the underlying chemical principles.

Part 1: Strategic Synthesis of this compound

The synthesis of substituted ureas is a fundamental transformation in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations. Here, we detail two robust and widely applicable methods for preparing this compound.

Method A: The Isocyanate Pathway - A Direct Approach

This is the most direct and often highest-yielding method, predicated on the availability of 4-fluorophenyl isocyanate. The core of this synthesis is the nucleophilic addition of ammonia to the highly electrophilic carbonyl carbon of the isocyanate group.

Causality: Isocyanates are exceptionally reactive towards nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, which polarizes the C=N and C=O bonds. Ammonia serves as a simple, potent nucleophile that readily attacks the carbonyl carbon, leading to the formation of the stable urea linkage.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a source of anhydrous ammonia. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Reagent Preparation: Dissolve 4-fluorophenyl isocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) and add it to the dropping funnel.

-

Reaction Execution: Slowly bubble anhydrous ammonia gas through the stirred solvent in the flask. Concurrently, add the 4-fluorophenyl isocyanate solution dropwise from the funnel over 30 minutes. A white precipitate of this compound will form immediately.

-

Work-up and Purification: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Filter the resulting solid precipitate using a Büchner funnel and wash it with cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the purified white solid under vacuum to yield this compound. The product is typically of high purity (>95%) without the need for further purification.

Method B: The Anilino-Cyanate Pathway - A Versatile Alternative

Causality: The key to this reaction is the in situ generation of isocyanic acid (HNCO). In the presence of a protic acid (like HCl), the cyanate salt is protonated. The nucleophilic 4-fluoroaniline then attacks the isocyanic acid, forming the desired urea product. This method avoids the handling of the more hazardous and moisture-sensitive isocyanate precursor.

-

Reagent Preparation: In a beaker, dissolve 4-fluoroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Stir until a clear solution of the aniline salt is formed. Cool the solution to room temperature.

-

Cyanate Addition: In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in water.

-

Reaction Execution: Slowly add the potassium cyanate solution to the stirred 4-fluoroaniline hydrochloride solution. A white precipitate of this compound will begin to form.

-

Completion and Isolation: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the crude product by vacuum filtration. To achieve high purity, recrystallize the solid from an appropriate solvent, such as a water/methanol mixture[3]. Filter the purified crystals and dry them in a vacuum oven.

Caption: Synthesis of this compound via the Anilino-Cyanate Pathway.

Part 2: Rigorous Characterization and Validation

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A multi-technique approach provides a self-validating system, ensuring the material meets the required specifications for downstream applications.

Physical Properties

A preliminary assessment of the compound's physical properties serves as a rapid check for purity.

| Property | Observation | Source(s) |

| CAS Number | 659-30-3 | [4][5] |

| Molecular Formula | C₇H₇FN₂O | [4][5] |

| Molecular Weight | 154.14 g/mol | [4][5] |

| Appearance | White to pale cream crystalline powder | [4][6] |

| Melting Point | 177.0 - 186.0 °C | [4][6] |

| Solubility | Slightly soluble in water | [3] |

Spectroscopic Analysis

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural fingerprint.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which typically appear as a complex multiplet due to H-H and H-F coupling. The two sets of amide protons (-NH and -NH₂) will appear as distinct, often broad, signals whose chemical shifts are sensitive to solvent and concentration.

-

¹⁹F NMR: This is a definitive test for fluorinated compounds. A single resonance is expected, confirming the presence of one chemical environment for the fluorine atom.[7]

-

¹³C NMR: The spectrum will display signals for the four unique aromatic carbons and the carbonyl carbon, providing further structural confirmation.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | 6.8 - 7.5 | Aromatic protons (complex multiplets) |

| 5.5 - 8.5 | Amide protons (-NH, -NH₂) (broad singlets) | |

| ¹⁹F NMR | ~ -115 to -125 | Single resonance for the C-F group |

| ¹³C NMR | ~ 155 - 160 | Carbonyl carbon (C=O) |

| ~ 115 - 140 | Aromatic carbons (showing C-F coupling) |

-

Accurately weigh 5-10 mg of the dried this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for ureas as it helps in resolving the N-H proton signals.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Place the tube in the NMR spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.

FTIR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum of this compound is characterized by several distinct absorption bands.

Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific bonds within the molecule. The presence of strong, characteristic peaks for N-H, C=O, and C-F bonds provides compelling evidence for the urea structure.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3400 - 3200 | N-H Stretch | Two distinct peaks, characteristic of a primary amine/amide group (-NH₂) and a secondary amide (-NH-).[8] |

| ~ 1700 | C=O Stretch | A very strong and sharp absorption, indicative of the carbonyl group in the urea moiety.[8][9] |

| 1650 - 1600 | N-H Bend | Bending vibration of the N-H bonds. |

| 1300 - 1100 | C-F Stretch | Strong absorption confirming the presence of the carbon-fluorine bond. |

-

Grind a small amount (~1-2 mg) of the this compound sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide insights into its structure through fragmentation patterns.

Causality: In the mass spectrometer, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. The peak corresponding to the intact ionized molecule (the molecular ion, [M]⁺ or [M+H]⁺) confirms the molecular weight.

-

Expected Molecular Ion: For this compound (C₇H₇FN₂O), the exact mass is 154.0542.[5] High-resolution mass spectrometry (HRMS) should detect a molecular ion peak very close to this value.

-

Key Fragments: Common fragmentation pathways may include the loss of ammonia (-NH₃) or the isocyanate radical (-NCO).

-

Prepare a dilute solution of the this compound sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 155.0615.[10]

Overall Characterization Workflow

Caption: Comprehensive workflow for the validation of synthesized this compound.

Conclusion

The successful synthesis and rigorous characterization of this compound are critical for its effective use in research and development. The protocols and analytical frameworks detailed in this guide provide a robust system for producing and validating this key chemical intermediate. By understanding the chemical principles behind each step—from the nucleophilic attack in the synthesis to the specific bond vibrations observed in FTIR—researchers are empowered to troubleshoot, optimize, and confidently apply this versatile compound in their pursuit of scientific innovation.

References

- This compound, 96% - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.

- (4-Fluorophenyl)urea - Virtual Campus. (n.d.). Virtual Campus.

- This compound | C7H7FN2O | CID 12612 - PubChem. (n.d.). National Institutes of Health.

- N-(4-Fluorophenyl)urea | 659-30-3 - ECHEMI. (n.d.). ECHEMI.

- This compound - Optional[19F NMR] - SpectraBase. (n.d.). SpectraBase.

- (4-Fluorophenyl)urea - Chem-Impex. (n.d.). Chem-Impex International.

- This compound, 96% - Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- This compound (C7H7FN2O) - PubChemLite. (n.d.). PubChemLite.

- 4-Fluorophenyl isocyanate - Chem-Impex. (n.d.). Chem-Impex International.

- 4-Fluorophenyl isocyanate - SynHet. (n.d.). SynHet.

- 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. (n.d.). National Institutes of Health.

- 4-Fluoroaniline - Wikipedia. (n.d.). Wikipedia.

- 4-Fluorophenyl isocyanate - Sigma-Aldrich. (n.d.). Merck.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Institutes of Health.

- Infrared spectrum of urea - Doc Brown. (n.d.). Doc Brown's Chemistry.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

Sources

- 1. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C7H7FN2O | CID 12612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L01314.06 [thermofisher.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. PubChemLite - this compound (C7H7FN2O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Mechanism of Action of 4-Fluorophenylurea in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Urea-based compounds have emerged as a significant scaffold in the development of novel anti-cancer therapeutics. Among these, 4-Fluorophenylurea stands as a molecule of interest due to its structural similarities to known inhibitors of key oncogenic pathways. This technical guide provides a comprehensive analysis of the putative mechanisms of action of this compound in cancer cells. Drawing upon evidence from studies on structurally related phenylurea derivatives, this document elucidates the primary and potential secondary molecular targets and signaling pathways affected by this class of compounds. The central hypothesis posits that this compound primarily functions as an inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme in lipid metabolism with implications in inflammation and tumorigenesis. Furthermore, we explore potential secondary mechanisms, including the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways, and the downstream consequences on cell cycle progression and apoptosis. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives, providing both a theoretical framework and practical experimental methodologies for its study.

Introduction: The Therapeutic Potential of Phenylurea Scaffolds in Oncology

The phenylurea scaffold is a versatile pharmacophore that has been successfully incorporated into a variety of approved and investigational drugs.[1][2][3] In the context of oncology, this structural motif is found in several kinase inhibitors and other targeted therapies. The inclusion of a fluorine atom, as in this compound, can enhance metabolic stability and binding affinity to target proteins, making it an attractive candidate for drug development.[1][3] While direct and extensive research on this compound's anti-cancer properties is emerging, a wealth of data on analogous compounds provides a strong basis for predicting its mechanism of action. This guide will synthesize this information to build a cohesive model of how this compound likely exerts its effects on cancer cells.

Primary Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The most well-documented anti-cancer mechanism for urea-based small molecules is the inhibition of soluble epoxide hydrolase (sEH).[4][5]

The Role of sEH in Cancer Pathophysiology

Soluble epoxide hydrolase is a cytosolic enzyme that plays a key role in the metabolism of arachidonic acid.[4][5] Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators, into their less active dihydroxyeicosatrienoic acids (DHETs).[4][5] The balance between EETs and DHETs is crucial in regulating inflammation, angiogenesis, and cell proliferation, all of which are hallmarks of cancer.

EETs generally possess anti-inflammatory properties, and their degradation by sEH can contribute to a pro-inflammatory microenvironment that is conducive to tumor growth.[4][5] However, EETs have also been shown to promote angiogenesis, which is essential for tumor survival and metastasis.[4] This dual role of EETs suggests that the therapeutic window for sEH inhibitors in cancer must be carefully considered.

This compound as a Putative sEH Inhibitor

Structurally, this compound belongs to the class of compounds known to potently inhibit sEH.[4][5] The urea functional group is a key pharmacophore that interacts with the active site of the sEH enzyme. While specific IC50 values for this compound against sEH are not yet widely published, related urea-based inhibitors exhibit potencies in the nanomolar range.[5]

The proposed mechanism of sEH inhibition by this compound is depicted in the following signaling pathway diagram:

Caption: Putative mechanism of sEH inhibition by this compound.

Experimental Validation of sEH Inhibition

To experimentally validate that this compound inhibits sEH in cancer cells, the following protocol can be employed:

Protocol: Fluorometric Assay for sEH Activity

-

Preparation of Cell Lysates:

-

Culture cancer cells of interest to 80-90% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Harvest cells, wash with cold PBS, and lyse using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic sEH.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

sEH Activity Assay:

-

Use a commercially available sEH assay kit or a well-established fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

-

In a 96-well black plate, add a standardized amount of cell lysate to each well.

-

Add the fluorogenic substrate to initiate the reaction.

-

Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

The rate of increase in fluorescence is proportional to the sEH activity.

-

-

Data Analysis:

-

Calculate the sEH activity for each concentration of this compound relative to the vehicle control.

-

Plot the sEH activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Secondary Mechanisms of Action

While sEH inhibition is a strong candidate for the primary mechanism of action, the phenylurea scaffold is also present in inhibitors of other critical oncogenic signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, and survival.[6][7] Several studies have reported that derivatives of phenylurea can inhibit this pathway.[6]

Proposed Mechanism:

This compound may act as an ATP-competitive inhibitor of PI3K or Akt, or it may interfere with the protein-protein interactions within the pathway. Inhibition of this pathway would lead to decreased phosphorylation of downstream effectors such as S6 kinase and 4E-BP1, ultimately resulting in reduced protein synthesis and cell proliferation.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in several types of cancer, including basal cell carcinoma and medulloblastoma.[8][9] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of Gli transcription factors. Phenylurea-containing compounds have been identified as inhibitors of the Hh pathway.[9]

Proposed Mechanism:

This compound may act as an antagonist of the SMO receptor, preventing its conformational change and subsequent activation of downstream signaling. This would lead to the suppression of Gli-mediated gene transcription, which is required for the proliferation and survival of Hh-dependent tumors.

Caption: Potential inhibition of the Hedgehog signaling pathway.

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of pro-survival signaling pathways by this compound is expected to manifest as observable changes in cell behavior, namely cell cycle arrest and the induction of apoptosis.

Induction of Cell Cycle Arrest

By inhibiting pathways that drive cell proliferation, this compound is likely to cause an accumulation of cells in one or more phases of the cell cycle. For instance, inhibition of the PI3K/Akt pathway can lead to a G1/S phase arrest.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at various concentrations (including a vehicle control) for 24, 48, and 72 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis

The disruption of key survival signals should ultimately lead to programmed cell death, or apoptosis. This can be assessed through various methods that detect the biochemical and morphological hallmarks of apoptosis.

Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Summary of Quantitative Data for Phenylurea Derivatives

While specific quantitative data for this compound is still being established, the following table summarizes the reported activities of structurally related phenylurea compounds against various cancer-related targets and cell lines. This provides a benchmark for expected potencies.

| Compound Class | Target/Cell Line | Reported Activity (IC50) |

| Phenylacetamide Derivatives | PC3 (Prostate Carcinoma) | 52 µM |

| Sulfonyl Urea Derivatives | Human sEH | 1.69 - 2.94 nM |

| Dichlorophenyl Urea | HL-60 (Leukemia) | 1.2 - 2.2 µM |

| Phenyl Quinazolinone Ureas | Hedgehog Pathway | Nanomolar range |

| Fluorophenyl-substituted 1,3,4-thiadiazole | MCF-7 (Breast Cancer) | ~52-55 µM |

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anti-cancer effects primarily through the inhibition of soluble epoxide hydrolase. This mechanism is supported by the well-established activity of the urea scaffold against sEH. Additionally, the potential for this compound to inhibit other key oncogenic pathways, such as PI3K/Akt/mTOR and Hedgehog signaling, warrants further investigation. The downstream consequences of these inhibitory actions are the induction of cell cycle arrest and apoptosis, which ultimately contribute to a reduction in tumor cell proliferation and survival.

Future research should focus on:

-

Direct quantification of this compound's inhibitory activity against sEH, PI3K, Akt, and SMO.

-

Elucidation of the specific context (e.g., cancer type, genetic background) in which sEH inhibition is therapeutically beneficial.

-

In vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

-

Investigation of potential synergistic effects when combined with other anti-cancer agents, such as COX-2 inhibitors.

This technical guide provides a solid foundation for these future studies and underscores the promise of this compound as a lead compound for the development of novel cancer therapies.

References

-

Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. (2020). MDPI. [Link]

-

Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

-

New small-molecule inhibitors of the Hedgehog signaling pathway. (n.d.). OTAVAchemicals. [Link]

-

In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. (2019). PubMed Central. [Link]

-

Potent inhibitors of the hedgehog signaling pathway. (2008). PubMed. [Link]

-

Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2025). ResearchGate. [Link]

-

Inhibitors of the Hedgehog Signaling Pathway. (n.d.). Hadden Research Lab. [Link]

-

Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (n.d.). ResearchGate. [Link]

-

Potent urea and carbamate inhibitors of soluble epoxide hydrolases. (n.d.). PubMed Central. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PubMed Central. [Link]

-

Akt and c-Myc Differentially Activate Cellular Metabolic Programs and Prime Cells to Bioenergetic Inhibition. (n.d.). PubMed Central. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed. [Link]

-

(4-Fluorophenyl)urea. (n.d.). Virtual Campus. [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]

Sources

- 1. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 9. Potent inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 4-Fluorophenylurea as a Precursor in Organic Synthesis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Fluorophenylurea is a versatile and highly valuable precursor in modern organic synthesis. The presence of the fluorine atom on the phenyl ring significantly modulates the electronic properties and metabolic stability of derivative compounds, making it a privileged scaffold in medicinal chemistry and agrochemical development.[1][2] This guide provides an in-depth analysis of the core reactivity, synthetic applications, and mechanistic considerations of this compound. We will explore its role in the formation of complex urea-based therapeutics, its utility in constructing heterocyclic systems, and provide a detailed case study on its application in the synthesis of the multi-kinase inhibitor, Sorafenib. This document serves as a technical resource, blending foundational principles with practical, field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Profile and Structural Attributes

Understanding the fundamental properties of a precursor is critical for its effective application in synthesis. This compound is a white to off-white crystalline solid.[3] The key structural features—the nucleophilic urea moiety and the electronically modified phenyl ring—dictate its reactivity. The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M), influencing the reactivity of both the urea nitrogens and the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O | PubChem[4] |

| Molecular Weight | 154.14 g/mol | PubChem[4] |

| Monoisotopic Mass | 154.05424101 Da | PubChem[4] |

| CAS Number | 659-30-3 | PubChem[4] |

| Appearance | White to Almost white powder/crystal | ChemicalBook[3] |

| Water Solubility | Slightly soluble | ChemicalBook[3] |

| Predicted pKa | 13.98 ± 0.70 | ChemicalBook[3] |

Core Synthetic Applications & Reaction Mechanisms

The synthetic utility of this compound stems primarily from the reactivity of the urea functional group, which can engage in a variety of transformations to build molecular complexity.

Urea Elaboration: A Gateway to Bioactive Molecules

The most fundamental application of this compound is as a building block for constructing more complex, unsymmetrical ureas. This is a cornerstone strategy in medicinal chemistry, as the urea moiety is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[5]

The synthesis of N,N'-disubstituted ureas is often achieved by reacting an amine or an existing urea with an isocyanate. For example, in the synthesis of the multi-kinase inhibitor Sorafenib, a key step involves the formation of a diaryl urea linkage.[6][7] This is typically accomplished by reacting an aniline derivative with a phenyl isocyanate derivative. While this compound itself can be derivatized, it is more commonly the target structure formed from 4-fluoroaniline and an isocyanate or phosgene equivalent.[8]

The general workflow for leveraging urea precursors in synthesis is illustrated below.

Caption: DMAP-catalyzed cyclization of a urea to form a uracil derivative.

Case Study: The Role of the Urea Moiety in the Synthesis of Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. [7][9]Its structure features a central diaryl urea core that is critical for its biological activity, anchoring the molecule in the ATP-binding pocket of kinases like RAF-1. The synthesis of Sorafenib provides an excellent real-world example of urea formation chemistry.

A common synthetic route involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. [7]While this does not use this compound directly as a reactant, it constructs a closely related diaryl urea. An alternative and convergent approach involves first preparing a urea intermediate, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, which is then coupled with the picolinamide portion via an etherification reaction. [10]

General Synthetic Protocol for a Key Sorafenib Intermediate

This protocol describes the synthesis of a key urea intermediate, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, which is then used to complete the synthesis of Sorafenib.

Objective: To synthesize the core urea structure of Sorafenib via isocyanate coupling.

Materials:

-

4-Aminophenol

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

Toluene, anhydrous

Protocol:

-

Reaction Setup: Charge a 250 mL four-necked round-bottom flask, equipped with a mechanical stirrer and a nitrogen inlet, with 4-aminophenol (10 g) and anhydrous toluene (100 mL). [7]2. Reagent Addition: Prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred suspension of 4-aminophenol at ambient temperature (25-30 °C).

-

Scientific Rationale: The dropwise addition controls the reaction exotherm. Toluene is an effective solvent that is relatively inert to the reactants. The reaction is a nucleophilic addition of the amino group of 4-aminophenol to the highly electrophilic carbon of the isocyanate.

-

-

Reaction: Stir the resulting mixture at room temperature for 16 hours. [7]A precipitate will form as the product is generally insoluble in toluene.

-

Workup and Isolation: Filter the reaction mass and wash the collected solid with fresh toluene (50 mL) to remove any unreacted starting materials. [7]5. Drying: Dry the wet solid in a vacuum oven at 50-60 °C to yield the title compound as a white solid. [7] * Self-Validation: The product can be characterized by melting point (reported as 218-222 °C) and spectroscopic methods (¹H-NMR, MS) to confirm its identity and purity. [6][7] This convergent strategy, where the stable urea bond is formed first, is often advantageous for large-scale synthesis as it can simplify purification and improve overall yields. [6][10]

Broader Applications in Drug Discovery and Agrochemicals

The this compound scaffold is not limited to oncology. Its derivatives have been explored in a wide range of applications, a testament to the favorable properties imparted by the fluorophenyl group.

-

Pharmaceutical Development: Beyond Sorafenib, this moiety is a key building block for developing anti-inflammatory agents, enzyme inhibitors, and receptor binding modulators. [1][2]The fluorine atom often enhances metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable electronic interactions. [11]* Agrochemical Chemistry: In agriculture, this compound derivatives are employed in the formulation of potent and selective herbicides and pesticides. [1][2]The stability and biological efficacy of these agrochemicals are often enhanced by the presence of the fluorine atom. [1]* Materials Science: The urea functionality's ability to form strong, directional hydrogen bonds makes these compounds useful in the creation of polymers and resins with improved thermal stability and mechanical strength. [1][2]

Conclusion

This compound is a foundational precursor whose strategic importance in organic synthesis is well-established. Its utility is defined by the dual reactivity of the urea group and the electronically tuned fluorophenyl ring. From the construction of life-saving kinase inhibitors like Sorafenib to the development of advanced materials and agrochemicals, its applications are both broad and impactful. The synthetic methodologies discussed herein, particularly urea elaboration and heterocycle formation, represent core strategies that enable chemists to efficiently translate this simple starting material into complex, high-value molecules. As the demand for metabolically robust and potent bioactive compounds continues to grow, the role of fluorinated precursors like this compound is set to expand further, solidifying its position as an indispensable tool for researchers and drug development professionals.

References

-

Virtual Campus. (4-Fluorophenyl)urea. Available from: [Link]

-

Sun M, Wei H, Ci J, Ji M. Synthesis of Sorafenib. Chinese Pharmaceutical Journal. 2009;44(05):394-396. Available from: [Link]

-

Zhang L, Xia W, Wang B, Luo Y, Lu W. Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications. 2012;42(18):2641-2649. Available from: [Link]

-

Janežič D, Lešnik S, Konc J, Stojan J, Pečar S, Gobec S. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. 2013;18(5):5434-5451. Available from: [Link]

- Google Patents. Process for the preparation of sorafenib. WO2009054004A2.

-

Rao K, Kumar Y, Kumar P, Kumar A, Dubey P. A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen. 2023;7(1):422-429. Available from: [Link]

-

PubChemLite. This compound (C7H7FN2O). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12612, this compound. Available from: [Link]

-

Insight into novel cyclization reactions using acetic anhydride in the presence of 4-dimethylaminopyridine. Tetrahedron. 1985;41(18):3861-3868. Available from: [Link]

-

(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 788241, Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)-. Available from: [Link]

-

Al-Dies A, Al-Salahi R, Marzouk M, Al-Omar M, Amr A. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. 2020;16:1056-1085. Available from: [Link]

-

(PDF) Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available from: [Link]

-

Kaur R, Chahal R, Kumar K, Sharma S, Dwivedi AR, Singh R. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega. 2021;6(28):17746-17760. Available from: [Link]

-

Peng C, Zhang Y, Zhang J, Zhou X, Xiang D. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. Organic & Biomolecular Chemistry. 2021;19(3):575-584. Available from: [Link]

-

Zhang Z, Huang X. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. 2023;28(7):3063. Available from: [Link]

-

Al-Dies A, Al-Salahi R, Marzouk M, Al-Omar M, Amr A. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. 2020;16:1056-1085. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. virtualcampus.up.ac.za [virtualcampus.up.ac.za]

- 3. This compound CAS#: 659-30-3 [m.chemicalbook.com]

- 4. This compound | C7H7FN2O | CID 12612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 7. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 8. Buy N-(4-fluorophenyl)-N'-(2-iodophenyl)urea (EVT-3717436) [evitachem.com]

- 9. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

An In-depth Technical Guide to the Discovery and History of Fluorinated Phenylureas: From Crop Fields to Cancer Clinics

Introduction: The Phenylurea Scaffold and the Fluorine Advantage

The phenylurea backbone, a deceptively simple chemical scaffold, represents a remarkable journey of scientific discovery and molecular adaptation. Initially rising to prominence in the mid-20th century as a potent class of agricultural herbicides, these compounds have undergone a significant functional evolution.[1] This guide traces the history of phenylureas, with a specific focus on the pivotal role of fluorine substitution. The introduction of fluorine atoms, a strategy now central to modern medicinal chemistry, fundamentally altered the electronic properties, metabolic stability, and target-binding affinities of the phenylurea core.[2][3] This strategic fluorination was instrumental in transforming a class of plant-specific photosynthesis inhibitors into highly targeted, life-saving kinase inhibitors for cancer therapy.

This document provides a comprehensive technical overview for researchers and drug development professionals, detailing the discovery trajectory of fluorinated phenylureas. We will explore their initial development as agrochemicals, the mechanistic pivot to pharmacology, the structure-activity relationships that govern their function, and the experimental methodologies that underpinned their evolution.

Part I: The Agrochemical Era - Taming Photosynthesis

Discovery and Rise of Phenylurea Herbicides

The era of modern chemical herbicides began in earnest after World War II, rapidly transforming agricultural practices.[4] Within this chemical revolution, scientists at DuPont discovered the potent herbicidal activity of phenyl substituted ureas in 1951.[5] This led to the introduction of foundational compounds like Monuron in 1952 and the widely used Diuron.[5][6] These agents offered broad-spectrum, non-selective control of weeds and became mainstays in both agricultural and industrial settings for decades.[6][7][8] Their primary application was for pre-emergent and post-emergent control of a wide range of annual and perennial broadleaf weeds and grasses.[9][10]

The Strategic Introduction of Fluorine: The Case of Fluometuron

While early phenylureas were effective, the drive for improved selectivity, potency, and metabolic profiles led chemists to explore halogenation. The introduction of fluorinated analogues marked a significant advancement. Fluometuron, a phenylurea herbicide containing a trifluoromethyl (-CF3) group, was first registered in the United States in 1974 for use on cotton and sugarcane.[11][12] This compound demonstrated excellent selective control of annual grasses and broadleaf weeds in these specific crops.[13][14] The incorporation of the highly electronegative trifluoromethyl group altered the molecule's electronic distribution and lipophilicity, fine-tuning its interaction with its biological target in plants and influencing its environmental persistence.[13]

Mechanism of Action: Inhibition of Photosystem II

The herbicidal power of all phenylureas, including their fluorinated derivatives, stems from their ability to inhibit photosynthesis.[7][15] Their specific target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[16] Phenylurea herbicides bind to the D1 protein within the PSII complex, specifically at the binding niche for the secondary electron acceptor, plastoquinone (QB).[17][18] This binding event physically blocks the transfer of electrons from the primary electron acceptor (QA) to QB, effectively halting the photosynthetic electron transport chain.[10][17] The interruption of electron flow prevents the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth.[17] The resulting buildup of high-energy electrons leads to the formation of reactive oxygen species, causing lipid peroxidation and rapid cellular damage, which ultimately results in plant death.[7][19]

Quantitative Data on Key Phenylurea Herbicides

The following table summarizes key properties of foundational and fluorinated phenylurea herbicides.

| Herbicide | Chemical Structure | Year Introduced | Key Application | Mechanism of Action |

| Monuron | 1952[6] | Non-selective weed control | Photosystem II Inhibitor[7] | |

| Diuron | ~1950s | Broad-spectrum weed control | Photosystem II Inhibitor[10][19] | |

| Linuron | ~1950s | Selective weed control in crops | Photosystem II Inhibitor[20][21][22] | |

| Fluometuron | 1974[12] | Selective weed control in cotton | Photosystem II Inhibitor[11][14] |

Part II: The Pharmaceutical Pivot - From Herbicides to Kinase Inhibitors

The Conceptual Leap: Targeting ATP Binding Sites

The transition of the phenylurea scaffold from agriculture to medicine is a prime example of serendipity and insightful medicinal chemistry. The key was recognizing a shared biochemical feature: both the QB binding site in plant D1 protein and the ATP-binding site of protein kinases in humans are pockets that accommodate hydrophobic moieties and engage in critical hydrogen bonding interactions. The urea (-NH-CO-NH-) group is an excellent hydrogen bond donor and acceptor, a feature that allows it to mimic the adenine region of ATP in binding to the hinge region of many protein kinases. This realization opened the door for screening and modifying phenylurea-based compounds for activity against human enzymes.

Discovery of Sorafenib: A Landmark Fluorinated Phenylurea

The culmination of this transition was the discovery and development of Sorafenib (formerly BAY 43-9006) by Bayer.[23][24] Approved by the FDA in 2005 for advanced renal cell carcinoma, Sorafenib was the first oral multi-kinase inhibitor to reach the market.[23] Its discovery cycle was remarkably efficient, taking just 11 years from initial screening to FDA approval.[25] Sorafenib's structure features a central phenylurea core, linking a pyridine moiety to a phenyl ring substituted with a trifluoromethyl group. This fluorinated moiety proved critical for its potent and specific activity.

Mechanism of Action: Multi-Kinase Inhibition

Unlike its herbicidal predecessors that had a single target, Sorafenib was designed and found to be a potent inhibitor of multiple protein kinases involved in cancer progression.[25] Its mechanism is twofold:

-

Anti-proliferative: It inhibits the Raf-MEK-ERK signaling pathway by directly targeting Raf serine/threonine kinases (B-Raf and the wild-type and V600E mutant C-Raf).[26] This pathway is frequently hyperactivated in many cancers, driving uncontrolled cell division.

-

Anti-angiogenic: It blocks several receptor tyrosine kinases (RTKs) on the cell surface, including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[25] By inhibiting these receptors, Sorafenib cuts off the blood supply that tumors need to grow and metastasize.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cal-ipc.org [cal-ipc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Diuron Non-Selective Herbicides | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]

- 9. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Fluometuron [sitem.herts.ac.uk]

- 14. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. researchgate.net [researchgate.net]

- 17. Lorox / linuron | CALS [cals.cornell.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. agnova.com.au [agnova.com.au]

- 21. Linuron - Wikipedia [en.wikipedia.org]

- 22. pomais.com [pomais.com]

- 23. ClinPGx [clinpgx.org]

- 24. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

4-Fluorophenylurea: A Technical Guide to Safe Handling and Application

Abstract: This technical guide provides a comprehensive overview of 4-Fluorophenylurea, a versatile compound with significant applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its safety, handling, and disposal. By elucidating the causality behind safety protocols, this guide aims to foster a culture of safety and precision in the laboratory.

Introduction: The Significance of this compound

This compound (CAS No. 659-30-3) is a substituted urea derivative that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its strategic importance lies in the presence of a fluorine atom, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent compound. This fluorination often leads to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell membrane permeability. Consequently, this compound is a key intermediate in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents, as well as in the formulation of next-generation herbicides and plant growth regulators.[1]

The compound typically appears as a white to almost white powder or crystal and is slightly soluble in water.[2][3] Its stability and efficacy have made it a compound of high interest for both academic and industrial research.[1]

Unpacking the Safety Data Sheet (SDS): A Risk-Based Analysis

A thorough understanding of the Safety Data Sheet (SDS) is the cornerstone of safe laboratory practice. The SDS for this compound reveals several key hazards that necessitate stringent handling protocols.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][4][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

The signal word for this compound is "Danger".[4][5] These classifications underscore the potential for significant harm upon accidental ingestion or eye contact.

First Aid Measures: Rapid and Informed Response

In the event of exposure, immediate and appropriate first aid is critical. The following measures are recommended:

| Exposure Route | First Aid Protocol | Rationale |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] | Inducing vomiting can cause further damage to the esophagus. Immediate medical attention is necessary due to the acute oral toxicity. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If irritation persists, get medical advice/attention.[6] | Prompt and thorough rinsing is essential to minimize damage to the cornea and other sensitive eye tissues. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[4] | This removes the chemical from the skin to prevent potential irritation or absorption. |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] | This ensures the individual has access to fresh air and receives respiratory support if needed. |

It is imperative that all laboratory personnel are trained in these procedures and know the location of emergency equipment such as eyewash stations and safety showers.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) as the final line of defense. A comprehensive safety strategy for handling this compound incorporates all three.

Engineering Controls: Minimizing Exposure at the Source

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][8] For procedures that may generate dust, a chemical fume hood is mandatory to prevent inhalation of airborne particles.[9] The causality here is the direct removal of the hazardous substance from the breathing zone of the researcher.

-

Contained Systems: For larger scale operations, the use of glove boxes or other closed systems should be considered to provide a physical barrier between the operator and the chemical.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent direct contact with this compound.

| PPE Component | Specification | Justification |

| Eye and Face Protection | Chemical safety goggles or a face shield.[6][10] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[11] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[9][11] |

| Body Protection | A laboratory coat or other protective clothing.[6][8] | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | For situations with a high potential for dust generation and where engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[11] | Protects the respiratory system from inhalation of the toxic powder. |

The following diagram illustrates the decision-making process for selecting the appropriate level of control when handling this compound.

Conclusion: Fostering a Proactive Safety Culture

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its properties and a steadfast commitment to established safety protocols. This guide has provided a comprehensive framework for handling this valuable chemical, from interpreting the safety data sheet to implementing robust engineering controls and personal protective measures. By internalizing the principles outlined herein, researchers can mitigate risks, protect themselves and their colleagues, and continue to advance scientific discovery in a safe and responsible manner.

References

-

This compound | C7H7FN2O | CID 12612 - PubChem - NIH. [Link]

-

Hazardous Materials Disposal Guide | Nipissing University. [Link]

-

Safe Laboratory Practices & Procedures - ORS - NIH. [Link]

-